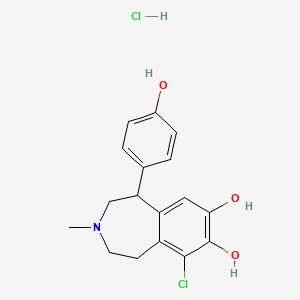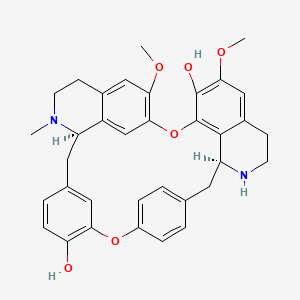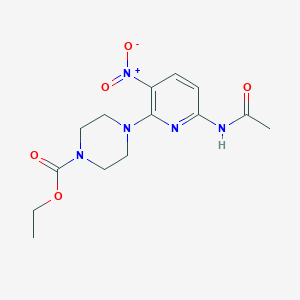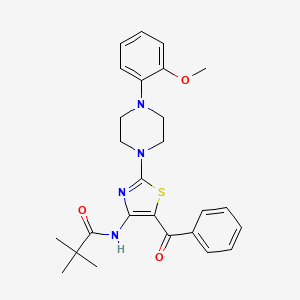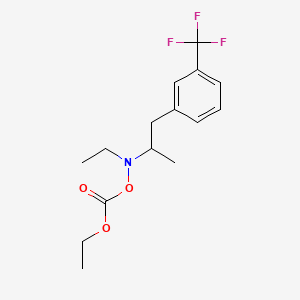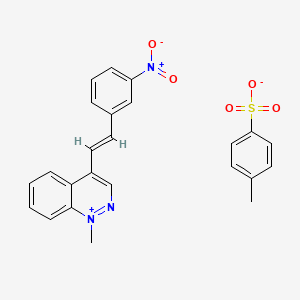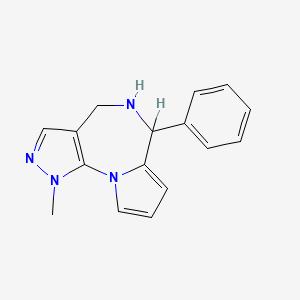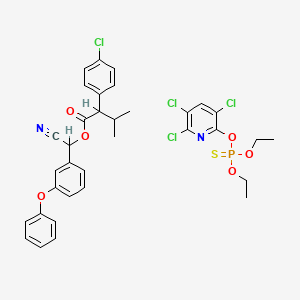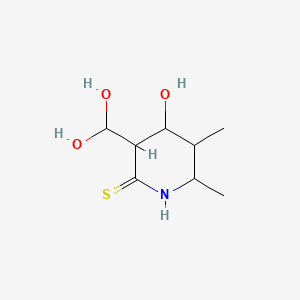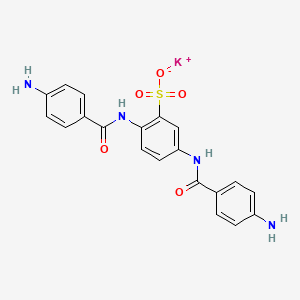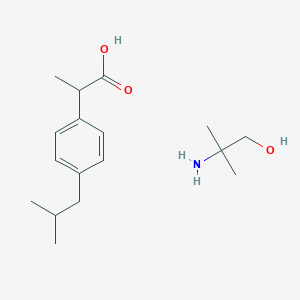
Ibuprofen isobutanolammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibuprofen isobutanolammonium is a salt form of ibuprofen, an active pharmaceutical ingredient widely used as a non-steroidal anti-inflammatory drug (NSAID). The formation of this salt aims to improve the solubility and bioavailability of ibuprofen, making it more effective in its therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen isobutanolammonium involves the reaction of ibuprofen with 2-amino-2-methyl-propan-1-ol in a 1:1 molar ratio. This reaction typically occurs in a solvent such as methanol under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ibuprofen isobutanolammonium primarily undergoes salt formation reactions. The interaction between ibuprofen and 2-amino-2-methyl-propan-1-ol results in the formation of a salt rather than a co-crystal .
Common Reagents and Conditions:
Reagents: Ibuprofen, 2-amino-2-methyl-propan-1-ol, methanol.
Conditions: Controlled temperature and pressure, solvent purity.
Major Products: The major product of the reaction is this compound salt, which exhibits improved solubility compared to the parent drug .
Wissenschaftliche Forschungsanwendungen
Ibuprofen isobutanolammonium has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ibuprofen isobutanolammonium is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins and thromboxanes. By inhibiting COX, this compound reduces inflammation, pain, and fever .
Vergleich Mit ähnlichen Verbindungen
Ibuprofen Sodium: Another salt form of ibuprofen with improved solubility.
Ibuprofen Lysine: Known for its rapid absorption and onset of action.
Mycophenolic Acid Isobutanolammonium: A similar salt form used to improve solubility and bioavailability.
Uniqueness: Ibuprofen isobutanolammonium is unique due to its specific interaction with 2-amino-2-methyl-propan-1-ol, resulting in a salt with distinct physicochemical properties that enhance its therapeutic efficacy .
Eigenschaften
CAS-Nummer |
67190-45-8 |
|---|---|
Molekularformel |
C17H29NO3 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-amino-2-methylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2.C4H11NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-4(2,5)3-6/h4-7,9-10H,8H2,1-3H3,(H,14,15);6H,3,5H2,1-2H3 |
InChI-Schlüssel |
QEYXCMAFPIGBID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


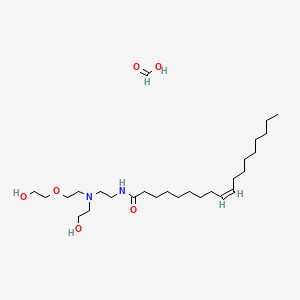
![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
